molecular formula C15H17Cl2NO3 B14035633 4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid

4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B14035633
M. Wt: 330.2 g/mol
InChI Key: FNFUXSOWSLBUEE-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROPHENYL)OCTAHYDRO-2H-PYRANO[4,3-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrano[4,3-b]pyridine core and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DICHLOROPHENYL)OCTAHYDRO-2H-PYRANO[4,3-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For example, the reaction of 3,4-dichlorophenylacetic acid with a suitable pyridine derivative in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DICHLOROPHENYL)OCTAHYDRO-2H-PYRANO[4,3-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3,4-DICHLOROPHENYL)OCTAHYDRO-2H-PYRANO[4,3-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROPHENYL)OCTAHYDRO-2H-PYRANO[4,3-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-DICHLOROPHENYL)OCTAHYDRO-2H-PYRANO[4,3-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrano[4,3-b]pyridine core with a dichlorophenyl group sets it apart from other similar compounds .

Properties

Molecular Formula

C15H17Cl2NO3

Molecular Weight

330.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H17Cl2NO3/c16-11-2-1-8(5-12(11)17)14-9(15(19)20)6-18-13-3-4-21-7-10(13)14/h1-2,5,9-10,13-14,18H,3-4,6-7H2,(H,19,20)

InChI Key

FNFUXSOWSLBUEE-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1NCC(C2C3=CC(=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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